Indole

Vue d'ensemble

Description

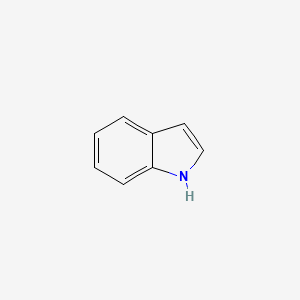

L’indol est un composé organique de formule C₈H₇N. Il est classé comme un hétérocycle aromatique, constitué d’un cycle benzénique à six chaînons fusionné à un cycle pyrrole à cinq chaînons . L’indol est largement répandu dans la nature, on le trouve dans les huiles de fleurs, le goudron de houille et les matières fécales. Il est utilisé en parfumerie et dans la synthèse du tryptophane, un acide aminé essentiel .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Synthèse de l’indol de Fischer : Cette méthode classique implique la réaction de la phénylhydrazine avec un composé carbonylé (tel qu’un aldéhyde ou une cétone) en milieu acide pour produire de l’indol.

Synthèse de l’indol de Larock : Cette méthode utilise une réaction catalysée au palladium pour former des unités indoliques hautement fonctionnalisées.

Cyclisation réductrice : Cela implique l’utilisation de l’aminoguanidine comme catalyseur pour la cyclisation réductrice des o-phénylènediamines avec le dioxyde de carbone en présence de triéthoxysilane.

Méthodes de production industrielle

L’indol est traditionnellement obtenu à partir du goudron de houille. L’indol de haute pureté peut être préparé en soumettant l’indol à une réaction d’addition avec du sulfite acide de sodium, suivie d’un lavage au solvant et d’une hydrolyse .

Analyse Des Réactions Chimiques

L’indol subit différents types de réactions chimiques :

Substitution électrophile : Elle se produit principalement en position 3 du cycle indole.

Oxydation : L’indol peut être oxydé pour former de l’indoxyle, qui peut ensuite réagir pour former du colorant indigo.

Réduction : L’indol peut être réduit en indoline dans certaines conditions.

Réaction de Mannich : L’indol réagit avec le formaldéhyde et la diméthylamine pour former des bases de Mannich en position 3.

Les réactifs couramment utilisés dans ces réactions comprennent les acides (pour la substitution électrophile), les oxydants (pour l’oxydation) et les réducteurs (pour la réduction). Les principaux produits formés comprennent l’indoxyle, l’indoline et divers indols substitués.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Indole derivatives have gained significant attention in recent years for their therapeutic potential. The structural versatility of this compound allows for modifications that enhance biological activity, making it a valuable scaffold in drug design.

Anticancer Applications

This compound compounds have shown promising results in oncology. Notably, this compound-3-carbinol (I3C) and its derivative, 3,3′-diindolylmethane (DIM), exhibit anticancer properties by modulating estrogen metabolism and inhibiting the proliferation of cancer cells. These compounds are particularly effective against hormone-dependent cancers such as breast and prostate cancer . Additionally, synthetic this compound derivatives like sunitinib are utilized as targeted therapies for renal cell carcinoma and gastrointestinal stromal tumors .

Table 1: this compound Derivatives in Cancer Treatment

| Compound | Mechanism of Action | Cancer Types |

|---|---|---|

| This compound-3-carbinol (I3C) | Modulates estrogen metabolism | Breast, Prostate |

| 3,3′-diindolylmethane (DIM) | Induces apoptosis | Hormone-dependent cancers |

| Sunitinib | Tyrosine kinase inhibitor | Renal cell carcinoma, GIST |

Neurodegenerative Diseases

This compound-based compounds are also being explored for their neuroprotective effects. Research has focused on designing this compound derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . Certain modifications to the this compound core have led to enhanced potency against these targets while maintaining low cytotoxicity .

Table 2: this compound Compounds Targeting Neurodegeneration

| Compound | Target Enzyme | Potency |

|---|---|---|

| Compound 3 | Butyrylcholinesterase (BChE) | High |

| Compound 8 | Acetylcholinesterase (AChE) | Moderate |

Antiviral Properties

Indoles have been identified as promising candidates in antiviral drug discovery. Recent studies have highlighted their effectiveness against various viral infections, including hepatitis C virus (HCV). This compound derivatives with specific substitutions have demonstrated significant antiviral activity, making them valuable in developing new antiviral agents .

Table 3: Antiviral this compound Derivatives

| Compound | Viral Target | Activity Level |

|---|---|---|

| Fluoro-substituted indoles | Hepatitis C Virus (HCV) | Potent |

| Tetracyclic indoles | Broad-spectrum antiviral | Noteworthy |

Anti-inflammatory and Antimicrobial Activities

This compound derivatives are recognized for their anti-inflammatory properties and effectiveness against bacterial infections. Their ability to inhibit inflammatory pathways makes them suitable candidates for developing new anti-inflammatory drugs . Additionally, indoles have shown antibacterial activity against various pathogens, contributing to their role in treating infectious diseases.

Table 4: this compound Compounds with Anti-inflammatory Properties

| Compound | Mechanism of Action | Inflammatory Condition |

|---|---|---|

| This compound derivative X | Inhibits pro-inflammatory cytokines | Arthritis |

| This compound derivative Y | Modulates immune response | Chronic inflammation |

Mécanisme D'action

L’indol exerce ses effets par le biais de diverses cibles moléculaires et voies :

Voie du récepteur des hydrocarbures aromatiques (AhR) : L’indol et ses dérivés peuvent activer la voie de l’AhR, influençant l’expression des gènes et les réponses cellulaires.

Réduction du stress oxydatif : Les dérivés de l’indol réduisent le stress oxydatif et inhibent les cytokines pro-inflammatoires, protégeant ainsi les cellules des dommages.

Liaison aux enzymes : Les dérivés de l’indol peuvent se lier aux enzymes, inhibant leur activité et affectant les processus cellulaires.

Comparaison Avec Des Composés Similaires

L’indol est unique en raison de sa présence généralisée et de ses diverses activités biologiques. Les composés similaires comprennent :

Tryptophane : Un acide aminé essentiel qui contient la structure indole.

Indigo : Un colorant dérivé de l’oxydation de l’indol.

Acide this compound-3-acétique : Une hormone végétale impliquée dans la régulation de la croissance.

Indolizine : Un composé hétérocyclique apparenté présentant des propriétés chimiques similaires.

L’indol se distingue par sa polyvalence dans les réactions chimiques et son rôle important dans les systèmes biologiques.

Activité Biologique

Indole, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, is recognized for its extensive biological activities and therapeutic potential. This article synthesizes recent findings on the biological activity of this compound and its derivatives, highlighting their pharmacological properties, mechanisms of action, and potential applications in medicine.

1. Overview of this compound and Its Derivatives

This compound derivatives are structurally diverse compounds that have been extensively studied for their biological activities. They exhibit a wide range of pharmacological effects, including:

This compound compounds interact with various biological targets, influencing numerous physiological processes:

- Receptor Binding : this compound derivatives often mimic natural substrates, allowing them to bind to receptors and enzymes. This reversible binding can modulate enzymatic activity and receptor signaling pathways .

- Cytotoxic Effects : Many this compound derivatives display cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

- Immunomodulatory Activity : Certain this compound alkaloids have been shown to influence immune responses by modulating the behavior of immune cells .

3.1 Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. For instance, a recent study reported the synthesis of several this compound-based compounds that exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanisms involved include:

3.2 Antimicrobial Activity

This compound compounds have demonstrated promising antimicrobial properties against bacteria and fungi. A study highlighted the efficacy of specific this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentrations (MICs) were determined, showing effective antimicrobial activity at concentrations as low as 125 μg/mL .

4.1 this compound Alkaloids from Natural Sources

Recent research has isolated over 250 novel this compound alkaloids from various natural sources, including plants and marine organisms. These compounds exhibited a variety of biological activities such as:

| Biological Activity | Number of Compounds |

|---|---|

| Cytotoxic | 150 |

| Antibacterial | 80 |

| Antifungal | 70 |

| Antiviral | 50 |

This diversity underscores the potential for discovering new therapeutic agents derived from natural this compound alkaloids .

4.2 Synthetic Derivatives

A study synthesized ten new this compound derivatives with modifications at the C-3 position. These compounds were evaluated for their antibacterial and antioxidant activities, revealing strong cytoprotective effects and effective chelation of ferrous ions in certain derivatives .

5. Structure–Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by their structural features. For example, substitutions at specific positions on the this compound ring can enhance or diminish biological activity. A comprehensive analysis revealed that:

Q & A

Basic Research Questions

Q. What experimental design principles are critical for synthesizing novel Indole derivatives with high reproducibility?

To ensure reproducibility, researchers should:

- Define precise reaction parameters (temperature, solvent, catalyst) and document deviations.

- Use standardized purification protocols (e.g., column chromatography, recrystallization) and validate purity via HPLC or TLC .

- Incorporate control experiments to isolate variables (e.g., catalytic vs. stoichiometric conditions) .

Example Table: Key Parameters for this compound Synthesis

| Variable | Optimal Range | Validation Method |

|---|---|---|

| Temperature | 80–120°C | IR monitoring |

| Catalyst Loading | 5–10 mol% | Yield comparison |

| Solvent | DMF or THF | Polarity index analysis |

Q. Which spectroscopic techniques are most robust for characterizing this compound structures, and how should data be interpreted?

- NMR : Focus on aromatic proton splitting patterns (e.g., H-2 and H-3 in the this compound ring) and cross-peak correlations in 2D experiments (HSQC, HMBC) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ions and fragmentation patterns, especially for halogenated derivatives.

- IR : Identify N-H stretches (3400–3500 cm⁻¹) and C=C ring vibrations (1450–1600 cm⁻¹) .

Q. How can researchers optimize solvent systems for this compound functionalization reactions?

- Screen solvents using a polarity gradient approach (e.g., hexane → ethyl acetate → methanol) to assess solubility and reaction kinetics.

- Apply Hansen solubility parameters to predict solvent-indole interactions .

Advanced Research Questions

Q. What methodologies address contradictions in reported biological activities of this compound derivatives across pharmacological studies?

- Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, dosage regimes) .

- Validate results via orthogonal assays (e.g., in vitro enzyme inhibition + in vivo models) to rule out false positives .

- Use multivariate statistics (PCA or cluster analysis) to disentangle structure-activity relationships (SAR) .

Q. How can mechanistic pathways of this compound-protein interactions be elucidated in complex biological systems?

- Employ computational docking (e.g., AutoDock Vina) to predict binding sites, followed by site-directed mutagenesis to test hypotheses .

- Integrate stopped-flow kinetics and surface plasmon resonance (SPR) to quantify binding affinities and transient intermediates .

Q. What strategies resolve discrepancies in the electrochemical behavior of this compound derivatives?

- Standardize experimental conditions (e.g., reference electrodes, scan rates) to minimize variability .

- Compare cyclic voltammetry data with density functional theory (DFT) calculations to correlate redox potentials with electronic structures .

Q. How should researchers design studies to investigate this compound’s role in microbial cross-talk?

- Apply multi-omics approaches (metabolomics + transcriptomics) to map this compound-mediated signaling pathways.

- Use gnotobiotic models to isolate microbial communities and quantify this compound production via LC-MS/MS .

Q. Methodological Frameworks for this compound Research

Q. What criteria ensure a research question about this compound is both novel and feasible?

Apply the FINER framework :

- Feasible : Align with lab resources (e.g., access to chiral catalysts for asymmetric this compound synthesis).

- Novel : Explore understudied derivatives (e.g., spiro-indoles) or mechanisms (e.g., photoredox catalysis).

- Ethical : Avoid toxicity assays without proper biosafety protocols .

Q. How can the PICO framework structure studies on this compound’s therapeutic potential?

- Population : Specific cancer cell lines (e.g., HeLa).

- Intervention : this compound-3-carbinol at varying concentrations.

- Comparison : Standard chemotherapeutic agents (e.g., cisplatin).

- Outcome : Apoptosis rates measured via flow cytometry .

Q. Data Analysis & Validation

Q. What statistical approaches are critical for validating this compound-related hypotheses in multivariate experiments?

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means in dose-response studies.

- Apply Bayesian inference to model uncertainty in SAR data .

Q. How should researchers handle outliers in spectroscopic or bioactivity data for this compound compounds?

- Perform Grubbs’ test to identify statistical outliers.

- Replicate experiments under identical conditions to distinguish technical errors from biological variability .

Q. Tables for Methodological Reference

Table 1: Common Pitfalls in this compound Research and Mitigation Strategies

Propriétés

IUPAC Name |

1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJAQJRHWYJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | indole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64809-15-0, 82451-55-6 | |

| Record name | 1H-Indole, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64809-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0020737 | |

| Record name | Indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid with an unpleasant odor; Pleasant odor in dilute solutions; Turns red when exposed to light or air; [Hawley] White or yellow crystalline powder; [MSDSonline], Solid, White lustrous, flakey crystalline solid; Unpleasant odour at high concentration, odour becomes floral at higher dilutions | |

| Record name | Indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Indole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253 °C @ 762 mm Hg; 128-133 °C @ 28 mm Hg, 253.00 to 254.00 °C. @ 760.00 mm Hg | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN HOT WATER, HOT ALC, ETHER, BENZENE, 1 G IN 2 ML OF 70% ALC, SOL IN TOLUENE, Soluble in fixed oils; insoluble in mineral oil and glycerol., For more Solubility (Complete) data for INDOLE (6 total), please visit the HSDB record page., 3.56 mg/mL, Soluble in fixed oils and propylene glycol; Insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Indole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.22 g/cu m at 25 °C | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.0122 mm Hg at 25 °C | |

| Record name | Indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of heterocyclic cmpd on hepatic xenobiotic metabolizing enzymes were studied in mice. Female CD-1 mice were admin 5 u mol/kg coumarin, trimethylene oxide (TMO), or trimethylene sulfide (TMS) for 6 days by gavage, or benzofuran, indole, or indole-3-carbinol (IC) daily for 10 days. Animals were /sacrificed/ 1 or 2 days after the last dose; livers were removed and assayed for epoxide hydrolase, glutathione-S-transferase (GST), reduced NADH-quinone-reductase (NADH/QR), glucose-6-phosphate-dehydrogenase (G6PDH), glutathione-reductase (GSSG-red), uridine-diphosphate-glucose-dehydrogenase (UDPGDH), aniline-hydroxylase, 7-ethoxycoumarin-deethylase (ECOD), and cytochrome-c-reductase (cyt-c-red) activities, and cytochrome p450. All cmpd except indole, significantly enhanced epoxide hydrolase activity. GST activities were elevated by all cmpd except TMO and TMS. NADH/QR activity was incr only by coumarin and benzofuran. Indole incr only GST, UDPGDH and cyt-c-red activities. IC enhanced GST, UDPGDH, cyt-c-red, epoxide hydrolase and cytochrome p450 and related monooxygenase activities. Benzofuran and coumarin showed more varied responses. Both cmpd incr epoxide hydrolase, GST and NADH/QR activities. Benzofuran decr cytochrome p450 content and elevated ECOD activity. | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS (WATER, PETROLEUM), CRYSTALS (ETHER), Colorless to yellowish scales, turning red on exposure to light and air., WHITE CRYSTALLINE SOLID, Colorless, shiny flakes | |

CAS No. |

120-72-9 | |

| Record name | Indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8724FJW4M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52 °C, Heat of Formation= 1.5660X10+8 J/kmol; Heat of Fusion at the Melting Point= 9.0000X10+6 J/kmol, 52.5 °C | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.